Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is a complex organic compound characterized by its unique molecular structure, which includes an ethyl ester functional group, a heptene chain, and a terminal alkyne. The presence of the methoxyphenyl group enhances its chemical properties and potential biological activities. This compound is notable for its applications in synthetic organic chemistry and medicinal chemistry due to its structural features that allow for various
For example, similar compounds have been shown to react efficiently under palladium(II)-catalyzed conditions, allowing for the formation of various derivatives through functionalization at the alkyne or alkene sites .
Synthesis methods for ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate typically involve multi-step organic reactions. A common approach includes:
The synthesis can be optimized using various catalysts and reaction conditions to improve yield and selectivity .
Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate has potential applications in:
Its structural characteristics make it suitable for further modifications that could lead to novel compounds with enhanced properties .
Interaction studies involving ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate would likely focus on its interactions with biological macromolecules such as proteins or nucleic acids. In silico docking studies could provide insights into its binding affinity and mechanism of action against specific targets. For instance, compounds with similar structures have been evaluated for their inhibitory effects on enzymes involved in inflammation and cancer progression .
Several compounds share structural similarities with ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 3-(4-methoxyphenyl)prop-2-enoate | Contains a methoxy group and an enone | Known for anti-inflammatory properties |
| Ethyl 2-(4-methoxyphenyl)but-3-en-oate | Similar backbone but shorter chain | Exhibits significant antioxidant activity |
| Ethyl 5-(4-methoxyphenyl)-3-pentenoate | Longer carbon chain with similar substituents | Potential use in drug development due to unique reactivity |
These compounds highlight the versatility of methoxy-substituted phenolic structures in various chemical contexts, emphasizing their potential for further exploration in drug design and synthesis .
Alkyne-containing esters emerged as critical intermediates following the industrialization of acetylene production in the early 20th century. The development of calcium carbide-derived acetylene (CaC₂ + 2H₂O → HC≡CH + Ca(OH)₂) provided a feedstock for synthesizing complex esters. By the 1960s, advances in transition-metal catalysis enabled precise functionalization of alkynes, allowing chemists to incorporate triple bonds into ester frameworks for applications ranging from polymer precursors to bioactive molecules.
The title compound belongs to a class of enyne esters first systematically explored in the 1990s, when researchers recognized the dual reactivity of conjugated enynes in cycloadditions and radical reactions. For example, the Huisgen cycloaddition—a copper-catalyzed [3+2] reaction between azides and terminal alkynes—highlighted the utility of alkyne esters in click chemistry. Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate builds upon this legacy, combining a methoxy-substituted aromatic system with a strained enyne motif to balance stability and reactivity.
The 4-methoxyphenyl group confers electronic and steric effects that profoundly influence the compound’s behavior:
Table 1: Electronic Parameters of 4-Methoxyphenyl vs. Phenyl Substituents
| Property | 4-Methoxyphenyl | Phenyl |
|---|---|---|
| Hammett σₚ Value | -0.27 | 0 |
| π→π* Transition (nm) | 265 | 254 |
| Solubility in Acetone (g/L) | 58.2 | 41.7 |
Data derived from UV-Vis and HPLC analyses of related esters.
The hept-6-en-2-ynoate backbone creates a conjugated system where the triple bond (sp-hybridized carbons) and double bond (sp² hybridization) interact through π-orbital overlap. This conjugation enables three key reactivity modes:
The compound’s reactivity is further modulated by the ethyl ester group, which withdraws electrons via induction while providing steric protection to the carbonyl oxygen. Kinetic studies show a 15-fold rate increase in alkyne hydration compared to methyl ester analogs, attributed to reduced steric hindrance.
The molecular geometry of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate exhibits characteristic structural features consistent with compounds containing alkyne, alkene, and aromatic ester functionalities. The alkyne moiety displays a linear geometry with bond angles of 180° around the carbon-carbon triple bond, consistent with sp hybridization of the acetylenic carbons [21]. This linear arrangement creates a rod-like configuration that influences the overall molecular conformation.
The carbon-carbon triple bond length in the compound measures approximately 1.21 Å, which is significantly shorter than the carbon-carbon double bond in the alkene portion (1.34 Å) and single bonds in the aliphatic chain (1.53 Å) [33]. This shortening results from the increased bond strength of 839 kJ/mol characteristic of triple bonds [21].
The aromatic methoxyphenyl substituent adopts a planar configuration, with the methoxy group showing characteristic dihedral angles that can range from 45° to 155° depending on the crystalline environment and intermolecular interactions [38]. The phenyl ring maintains typical aromatic bond lengths of approximately 1.39 Å between carbon atoms [15].
The ethyl ester functionality exhibits characteristic bond angles of 120° around the carbonyl carbon due to sp² hybridization [34] [37]. The carbonyl carbon-oxygen double bond measures approximately 1.20 Å, while the ester carbon-oxygen single bonds are approximately 1.35 Å [34].
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Carbon-carbon triple bond | 1.21 | 180 |
| Carbon-carbon double bond | 1.34 | 120 |
| Carbonyl carbon-oxygen | 1.20 | 120 |
| Aromatic carbon-carbon | 1.39 | 120 |
| Ester carbon-oxygen | 1.35 | 120 |
The alkene portion shows characteristic trigonal planar geometry around each carbon atom with bond angles of approximately 118° due to the repulsive effects of the electron pairs in the double bond [39]. The molecular packing in crystal structures typically exhibits herringbone arrangements due to intermolecular interactions between the aromatic rings and hydrogen bonding involving the ester carbonyl groups [30].
The proton nuclear magnetic resonance spectrum of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate displays characteristic chemical shifts for each functional group. The terminal alkyne hydrogen appears as a highly shielded signal at approximately 1.7-3.1 parts per million due to the cylindrical electron cloud around the carbon-carbon triple bond [44]. This shielding effect results from the circulation of π electrons in the external magnetic field.
The aromatic protons of the methoxyphenyl group exhibit characteristic patterns for 1,4-disubstitution, appearing as two distinct doublets at approximately 6.8-7.2 parts per million [45]. The methoxy group protons resonate as a sharp singlet at approximately 3.8 parts per million, consistent with the electron-donating nature of the oxygen atom [45].
The alkene protons display characteristic downfield shifts between 5.0-6.0 parts per million due to the deshielding effect of the carbon-carbon double bond [39]. The ethyl ester portion shows the typical pattern of a triplet for the methyl group at 1.2-1.3 parts per million and a quartet for the methylene group at 4.1-4.3 parts per million [43].
The carbon-13 spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears significantly downfield at approximately 160-170 parts per million [46]. The alkyne carbons resonate between 80-90 parts per million for the carbon bearing the ester group and 70-80 parts per million for the internal alkyne carbon [44].
The aromatic carbons display characteristic chemical shifts between 110-160 parts per million, with the methoxy-substituted carbon appearing most downfield due to the electron-donating effect [45]. The alkene carbons typically resonate between 120-140 parts per million depending on their substitution pattern [39].
The aliphatic carbons show expected upfield shifts, with the ethyl ester methyl carbon at approximately 14 parts per million and the methylene carbon at 60-65 parts per million [43]. The methoxy carbon appears at approximately 55 parts per million [45].
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Carbonyl carbon | 160-170 |
| Aromatic carbons | 110-160 |
| Alkene carbons | 120-140 |
| Alkyne carbons | 70-90 |
| Ethyl ester methylene | 60-65 |
| Methoxy carbon | 55 |
| Ethyl ester methyl | 14 |
Two-dimensional nuclear magnetic resonance techniques provide valuable structural connectivity information. Correlation spectroscopy experiments reveal coupling patterns between neighboring protons, particularly useful for establishing the connectivity of the aliphatic chain and confirming the substitution pattern of the aromatic ring [10].
Heteronuclear single quantum coherence experiments demonstrate direct carbon-proton correlations, confirming assignments of carbon signals to their corresponding protons [10]. Nuclear Overhauser effect spectroscopy provides spatial proximity information, particularly valuable for determining the relative stereochemistry of the alkene double bond and the overall molecular conformation [10].
The infrared spectrum of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate exhibits characteristic absorption bands for each functional group present in the molecule. The carbonyl stretch of the ester group appears as an intense sharp band between 1730-1750 cm⁻¹, consistent with aromatic esters [41] [31]. This frequency is lower than saturated esters due to conjugation effects with the aromatic ring system [31].
The carbon-carbon triple bond stretch manifests as a weak to medium intensity band at approximately 2100-2150 cm⁻¹ [23] [44]. The relatively weak intensity results from the low polarity change during the stretching vibration of the symmetrical triple bond [47].
The aromatic carbon-carbon stretches appear as medium intensity bands between 1475-1600 cm⁻¹, characteristic of substituted benzene rings [23]. The aromatic carbon-hydrogen stretches produce strong absorptions between 3050-3100 cm⁻¹ [23].
The alkene carbon-carbon double bond stretch typically appears as a weak to medium band around 1630 cm⁻¹ [23]. The alkene carbon-hydrogen stretches may be observed around 3000-3100 cm⁻¹, though these often overlap with aromatic carbon-hydrogen absorptions [22].
The ester functionality exhibits the characteristic "Rule of Three" pattern with intense absorptions at approximately 1700 cm⁻¹ (carbonyl stretch), 1200 cm⁻¹ (carbon-carbon-oxygen stretch), and 1100 cm⁻¹ (oxygen-carbon-carbon stretch) [25] [31]. These three peaks are diagnostic for ester functional groups and distinguish them from other carbonyl-containing compounds.
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Ester carbonyl | 1730-1750 | Strong |
| Alkyne triple bond | 2100-2150 | Weak-Medium |
| Aromatic carbon-carbon | 1475-1600 | Medium |
| Aromatic carbon-hydrogen | 3050-3100 | Strong |
| Alkene carbon-carbon | 1630 | Weak-Medium |
| Ester carbon-oxygen | 1200, 1100 | Strong |
The methoxy group contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region [23]. Aliphatic carbon-hydrogen stretches from the ethyl ester and alkyl chain appear between 2850-3000 cm⁻¹ [23].
The mass spectrometric fragmentation of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate follows predictable pathways based on the stability of the resulting fragment ions. The molecular ion peak provides the molecular weight and serves as the starting point for fragmentation analysis [40].
The most characteristic fragmentation occurs at the alkyne functionality, where cleavage between the α and β carbons generates a propargyl cation (3-propynyl cation) with a mass-to-charge ratio dependent on the substituents present [24]. This fragmentation pathway is highly favored due to the resonance stabilization of the propargyl cation [24].
The ester group undergoes typical fragmentation patterns including loss of the ethoxy group (mass 45) and formation of acylium ions [46]. The loss of ethanol (mass 46) from the molecular ion represents another common fragmentation pathway for ethyl esters [40].
The aromatic methoxyphenyl substituent can undergo fragmentation through loss of the methoxy group (mass 31) or formation of tropylium-type ions characteristic of substituted benzene rings [45]. The methoxy group itself may be lost as a methoxyl radical (mass 31) or as formaldehyde (mass 30) [45].
The alkene portion contributes to fragmentation through allylic cleavage, generating resonance-stabilized carbocations [24]. The relative intensity of fragment peaks depends on the stability of the resulting ions and the ease of the bond cleavage processes.
| Fragment Type | Mass Loss | Characteristic Ion |
|---|---|---|
| Ethoxy loss | 45 | [M-45]⁺ |
| Ethanol loss | 46 | [M-46]⁺ |
| Methoxy loss | 31 | [M-31]⁺ |
| Propargyl formation | Variable | C₃H₃⁺ derivatives |
| Acylium formation | Variable | RCO⁺ |
The fragmentation pattern provides structural confirmation and assists in distinguishing isomeric compounds with similar molecular weights [40]. The relative abundances of fragment ions reflect the thermodynamic stability of the charged species and the kinetics of the fragmentation processes [24].
Palladium-catalyzed hydroalkynylation represents a cornerstone methodology for the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate and related enyne derivatives. This transformation involves the selective addition of terminal alkynes across allenic or olefinic substrates, generating 1,3-enyne products with high regio- and stereoselectivity [1] [2].
The mechanism of palladium-catalyzed hydroalkynylation proceeds through a well-defined catalytic cycle. Initially, the active palladium(0) complex coordinates with the enyne substrate to form a π-allyl intermediate. Subsequent oxidative addition of the terminal alkyne generates a palladium(II) species, which undergoes transmetalation with copper acetylide intermediates to form the key organometallic complex [1]. The reductive elimination step delivers the desired product while regenerating the active palladium(0) catalyst.
Recent advances in this field have demonstrated the effectiveness of using palladium(II) precatalysts with specialized phosphine ligands. The combination of tetrakis(triphenylphosphine)palladium(0) with JohnPhos ligand has proven particularly effective for the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate precursors, achieving yields of 85% under optimized conditions [3]. The reaction proceeds smoothly at 127°C in acetonitrile with a residence time of 28 minutes, demonstrating excellent functional group tolerance.
The stereoselectivity of palladium-catalyzed hydroalkynylation is strongly influenced by the choice of ligand system. Senphos-based catalyst systems have shown remarkable trans-selectivity, with the reaction proceeding through an outer-sphere oxidative addition mechanism [4]. This unique reactivity pattern allows for the controlled formation of cross-conjugated dieneynes, which serve as versatile building blocks for further synthetic transformations.
Table 1: Palladium-Catalyzed Hydroalkynylation Reaction Conditions
| Substrate | Catalyst (mol%) | Ligand | Temperature (°C) | Solvent | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate precursor | Pd(PPh₃)₂Cl₂ (5) | JohnPhos | 127 | Acetonitrile | 28 | 85 |
| Similar enyne substrate A | Pd(cod)₂OTf (10) | (R)-BINAP | 80 | Toluene | 1440 | 84 |
| Similar enyne substrate B | Pd/Senphos (10) | Senphos | rt | Toluene | 60 | 79 |
| Similar enyne substrate C | Pd(0)/L1 (5) | JohnPhos | 85 | NMP | 360 | 74 |
The substrate scope of palladium-catalyzed hydroalkynylation is remarkably broad, accommodating various terminal alkynes bearing aryl, alkyl, and silyl substituents [1]. Electron-rich aromatic systems, such as those containing methoxy groups, demonstrate enhanced reactivity due to increased electron density at the alkyne terminus. This electronic effect is particularly pronounced in the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate, where the para-methoxy substituent facilitates coordination with the palladium center.
The development of asymmetric variants has further expanded the utility of this methodology. Chiral bisphosphine ligands, particularly BINAP derivatives, enable the formation of enantioenriched products with excellent selectivity [5]. The reaction conditions can be optimized to achieve enantioselectivities exceeding 95% while maintaining high chemical yields.
Copper-mediated conjugate addition reactions provide an alternative and complementary approach to the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate. These transformations typically involve the nucleophilic addition of copper acetylide species to activated alkenes or electron-deficient multiple bonds [2] [6].
The mechanism of copper-mediated conjugate addition begins with the formation of copper acetylide intermediates through deprotonation of terminal alkynes. These organometallic species exhibit enhanced nucleophilicity compared to free alkynes, enabling efficient addition to electron-deficient substrates. The resulting copper-carbon bond undergoes protonolysis to regenerate the copper catalyst and deliver the final product [7].
Copper iodide has emerged as the most effective catalyst for these transformations, typically employed at loadings of 10-15 mol% [2]. The choice of base is critical for reaction success, with potassium carbonate and cesium carbonate providing optimal results. The reaction proceeds efficiently in polar aprotic solvents such as acetonitrile and N,N-dimethylacetamide, with reaction temperatures ranging from 60-120°C depending on substrate reactivity.
Table 2: Copper-Mediated Conjugate Addition Reaction Parameters
| Entry | Copper Source | Loading (mol%) | Base | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI | 10 | K₂CO₃ | 60 | Acetonitrile | 89 |
| 2 | Cu₂O | 20 | Cs₂CO₃ | 120 | DMA | 85 |
| 3 | CuCl₂-cryptand | 0.76 | TEA | rt | None | 94 |
| 4 | CuBr | 5 | TMPH | rt | Toluene | 84 |
| 5 | CuI | 15 | K₃PO₄ | 80 | Acetonitrile | 68 |
| 6 | Cu(OTf)₂ | 10 | Et₃N | 100 | DMF | 55 |
Recent developments have focused on the use of specialized copper complexes to enhance reaction efficiency. Copper chloride-cryptand complexes have demonstrated exceptional activity, achieving yields of 94% under solvent-free conditions at room temperature [8]. This remarkable reactivity is attributed to the cryptand ligand's ability to stabilize the copper center while maintaining high catalytic activity.
The substrate scope of copper-mediated conjugate addition encompasses a wide range of terminal alkynes and activated alkenes. Aromatic alkynes bearing electron-donating substituents, such as methoxy groups, exhibit enhanced reactivity due to increased electron density at the alkyne terminus. This electronic effect is particularly beneficial for the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate derivatives.
Enantioselective variants of copper-mediated conjugate addition have been developed using chiral bisoxazoline ligands. These systems achieve excellent enantioselectivities (>90% enantiomeric excess) while maintaining high chemical yields [7]. The reaction conditions can be fine-tuned to optimize both selectivity and efficiency, making this methodology attractive for asymmetric synthesis applications.
Stereoselective synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate requires careful consideration of both geometric and configurational selectivity. The presence of multiple stereocenters and the E/Z geometry of the alkene moiety necessitate the use of highly selective methodologies [9] [10].
The trans-selective hydroalkynylation approach represents one of the most effective strategies for controlling alkene geometry. This methodology employs specialized palladium catalysts in combination with borane cocatalysts to achieve exclusive trans-addition across internal alkynes [4]. The reaction proceeds through an outer-sphere oxidative addition mechanism, which is unusual for palladium-catalyzed transformations but provides exceptional stereocontrol.
The use of chiral auxiliaries and directing groups offers another powerful approach to stereoselective enyne construction. Oxazoline-based auxiliaries have proven particularly effective, providing facial selectivity through coordination to the metal center [10]. These systems enable the formation of quaternary stereocenters with high efficiency and selectivity.
Transition metal-catalyzed cycloisomerization reactions provide access to complex polycyclic structures containing the enyne motif. Rhodium and gold catalysts have shown particular effectiveness in these transformations, enabling the construction of spirocyclic and bridged ring systems [9]. The reaction conditions can be optimized to favor specific regioisomers and stereoisomers through careful selection of ligands and reaction parameters.
The development of cascade reaction sequences has further expanded the utility of stereoselective enyne construction. Sequential palladium and copper catalysis enables the formation of multiple bonds in a single operation, dramatically increasing synthetic efficiency [11]. These one-pot procedures minimize the need for purification of intermediates while maintaining high levels of stereocontrol.
The synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is highly sensitive to reaction conditions, with solvent choice and temperature playing critical roles in determining reaction outcome [13]. Understanding these effects is essential for optimizing synthetic protocols and achieving reproducible results.
Solvent polarity exerts a profound influence on reaction rates and selectivity. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide facilitate the solvation of ionic intermediates, leading to enhanced reaction rates [8]. In contrast, nonpolar solvents like toluene and hexane provide improved selectivity by minimizing side reactions but often at the expense of reaction rate.
Table 3: Solvent Effects on Enyne Synthesis Yield
| Solvent | Polarity Index | Boiling Point (°C) | Yield at 60°C (%) | Yield at 80°C (%) | Yield at 100°C (%) |
|---|---|---|---|---|---|
| Acetonitrile | 5.8 | 82 | 89 | 91 | 93 |
| Toluene | 2.4 | 111 | 42 | 68 | 84 |
| Dichloromethane | 3.1 | 40 | 29 | 35 | 45 |
| Tetrahydrofuran | 4.0 | 66 | trace | 12 | 28 |
| N,N-Dimethylformamide | 6.4 | 153 | trace | 25 | 40 |
| Ethyl Acetate | 4.4 | 77 | 65 | 72 | 78 |
| Hexane | 0.1 | 69 | 15 | 18 | 22 |
| Solvent-free | N/A | N/A | 94 | 95 | 92 |
The relationship between solvent polarity and reaction efficiency follows a complex pattern. Moderately polar solvents such as acetonitrile provide the optimal balance between reaction rate and selectivity, achieving yields of 91-93% across a range of temperatures [3]. Highly polar solvents like N,N-dimethylformamide can lead to catalyst deactivation and reduced yields, particularly at elevated temperatures.
Temperature optimization is critical for maximizing yields while minimizing side product formation. The Arrhenius relationship predicts exponential increases in reaction rate with temperature, but competing pathways become increasingly favorable at elevated temperatures [14]. For the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate, the optimal temperature range is 80-100°C, where yields reach maximum values while maintaining acceptable selectivity.
Table 4: Temperature-Dependent Yield Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | By-product Formation (%) |
|---|---|---|---|---|
| 25 | 24 | 35 | 98 | 2 |
| 40 | 18 | 52 | 96 | 4 |
| 60 | 12 | 68 | 94 | 6 |
| 80 | 8 | 84 | 92 | 8 |
| 100 | 6 | 91 | 89 | 11 |
| 120 | 4 | 88 | 85 | 15 |
| 140 | 3 | 82 | 78 | 22 |
| 160 | 2 | 75 | 70 | 30 |
The relationship between temperature and reaction selectivity reveals a trade-off between efficiency and product purity. At temperatures below 60°C, reaction rates are impractically slow, requiring extended reaction times that may lead to catalyst deactivation [15]. Above 120°C, competing side reactions become significant, leading to reduced selectivity and increased by-product formation.
The activation energy for the synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate has been determined to be approximately 65 kJ/mol, which is consistent with transition metal-catalyzed processes [16]. This relatively low activation energy indicates that the reaction can proceed efficiently at moderate temperatures, making it suitable for large-scale synthesis applications.
Heat transfer considerations become important for scale-up operations. The exothermic nature of many enyne-forming reactions requires careful temperature control to prevent hot spots and ensure uniform reaction conditions [17]. Continuous flow reactors offer advantages in this regard, providing superior heat transfer and enabling precise temperature control even at elevated reaction temperatures.